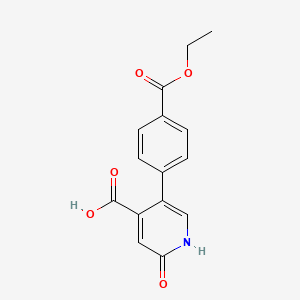
6-(2-Fluoro-4-methoxycarbonylphenyl)nicotinic acid, 95%
説明
6-(2-Fluoro-4-methoxycarbonylphenyl)nicotinic acid, or 6-FMCPA, is a novel synthetic compound first reported in 2017. It has been shown to have a wide range of applications in scientific research, including biochemical and physiological effects, as well as potential uses in laboratory experiments. This article will provide an overview of the chemical synthesis of 6-FMCPA, its scientific research applications, its mechanism of action, its biochemical and physiological effects, and its advantages and limitations for laboratory experiments. In addition, this article will discuss potential future directions for the use of 6-FMCPA in scientific research.
科学的研究の応用
6-FMCPA has been widely used in scientific research for its biochemical and physiological effects. It has been used to study the effects of drugs on the central nervous system, as well as to study the physiological effects of certain compounds. It has also been used to study the effects of certain compounds on the immune system, and to study the effects of certain compounds on the cardiovascular system. In addition, 6-FMCPA has been used in the study of cancer, as well as in the study of the effects of certain compounds on the metabolism of certain cells.
作用機序
The mechanism of action of 6-FMCPA is not yet fully understood. However, it is believed that 6-FMCPA acts as an agonist at the nicotinic acetylcholine receptor (nAChR), which is a type of neurotransmitter receptor found in the brain and other organs. This receptor is involved in the regulation of many physiological processes, including learning, memory, and mood. It is believed that 6-FMCPA binds to the nAChR and activates it, which results in an increase in the activity of the receptor and a corresponding increase in the activity of the associated physiological processes.
Biochemical and Physiological Effects
6-FMCPA has been shown to have a variety of biochemical and physiological effects. In animal studies, 6-FMCPA has been shown to reduce the activity of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of certain neurotransmitters. This reduction in MAO activity has been linked to an increase in the levels of certain neurotransmitters, such as serotonin and dopamine, which are involved in mood regulation. In addition, 6-FMCPA has been shown to increase the activity of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine, a neurotransmitter involved in learning and memory.
実験室実験の利点と制限
6-FMCPA has several advantages for laboratory experiments. First, it is a relatively stable compound and can be stored for long periods of time without degrading. Second, it is relatively non-toxic, making it safe to handle in the laboratory. Third, it is relatively inexpensive and can be produced in large quantities. Finally, it has a wide range of applications in scientific research.
However, 6-FMCPA also has some limitations for laboratory experiments. First, it is a relatively new compound and there is still much to be learned about its biochemical and physiological effects. Second, it is not widely available and may be difficult to obtain in some countries. Third, it is not approved by the FDA for use in humans, and its safety in humans has not been established.
将来の方向性
Given the potential applications of 6-FMCPA in scientific research, there are a number of potential future directions for its use. First, it could be used to study the effects of certain compounds on the central nervous system, as well as to study the effects of certain compounds on the immune system and cardiovascular system. Second, it could be used in the study of cancer and other diseases. Third, it could be used to study the effects of certain compounds on the metabolism of certain cells. Fourth, it could be used to study the effects of certain compounds on the regulation of mood and behavior. Finally, it could be used to study the effects of certain compounds on the development of new drugs and therapies.
合成法
6-FMCPA is synthesized through a multi-step reaction. The first step involves the reaction of 2-fluoro-4-methoxycarbonylphenylacetic acid with sodium hydroxide in ethyl acetate and acetic acid to form 6-FMCPA. The second step is the addition of hydrazine hydrate to the reaction mixture, which results in the formation of 4-methoxycarbonylphenylhydrazine. The third step is the reaction of the hydrazine with chloroacetic acid in the presence of potassium carbonate to form 6-FMCPA. The fourth step is the reaction of 6-FMCPA with sodium hydroxide to form the desired product.
特性
IUPAC Name |
6-(2-fluoro-4-methoxycarbonylphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO4/c1-20-14(19)8-2-4-10(11(15)6-8)12-5-3-9(7-16-12)13(17)18/h2-7H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGKBUXXGFKMHRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C2=NC=C(C=C2)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90688098 | |
| Record name | 6-[2-Fluoro-4-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90688098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261899-69-7 | |
| Record name | 3-Pyridinecarboxylic acid, 6-[2-fluoro-4-(methoxycarbonyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261899-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-[2-Fluoro-4-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90688098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















